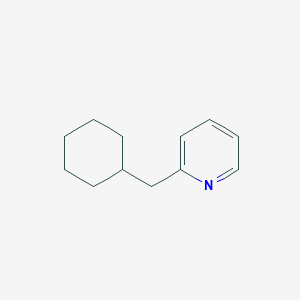

2-(Cyclohexylmethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in organic synthesis. nih.govnih.gov Its aromatic nature, combined with the electron-withdrawing effect of the nitrogen atom, imparts distinct reactivity compared to its carbocyclic counterpart, benzene (B151609). nih.govchemicalbook.com This unique electronic profile makes pyridine and its derivatives not only valuable as solvents and reagents but also as versatile scaffolds for the construction of more complex molecules. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular interactions and catalytic processes. nih.gov Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the strategic attachment of different chemical groups to modulate the molecule's properties. nih.gov This adaptability has led to the incorporation of pyridine scaffolds into a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net

The presence of the pyridine nucleus is a common feature in many FDA-approved drugs, where it can enhance potency, improve metabolic stability, and increase water solubility. nih.govnih.gov Its ability to engage in various chemical transformations, including electrophilic and nucleophilic substitutions, makes it an indispensable tool for synthetic chemists. chemicalbook.comyoutube.com

Role of Cyclohexyl Substituents in Molecular Design

In drug discovery, the addition of a cyclohexyl moiety can enhance a compound's binding affinity by filling hydrophobic pockets in protein targets. This can lead to improved efficacy and selectivity. The non-polar nature of the cyclohexyl group can also modulate a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Scope of Academic Research on 2-(Cyclohexylmethyl)pyridine and Related Analogues

Direct academic research focusing exclusively on this compound is limited. However, the structural motif of a pyridine ring linked to a cyclohexyl group via a methylene (B1212753) bridge appears in various more complex molecules that have been the subject of scientific investigation. These studies provide insights into the potential applications and synthetic strategies for compounds within this class.

For instance, research into related structures like 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole has explored their synthesis, structural characterization, and spectroscopic properties. doi.org In this case, the pyridinyl group is attached to a benzimidazole (B57391) core, which is N-substituted with a cyclohexylmethyl group. Such compounds are of interest for their potential photophysical and biological activities. doi.org

Another example is the synthesis of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one , which was investigated for its potential antimycobacterial activity. iucr.org This highlights the use of the this compound substructure as a component in the development of new therapeutic agents.

Furthermore, the synthesis of isomers such as cyclohexylmethyl 2-pyridylacetate has been documented, showcasing the chemical accessibility of related structures. prepchem.com While not a direct study of this compound, this work demonstrates the feasibility of combining the pyridine and cyclohexylmethyl fragments.

The following tables summarize some of the key properties and research findings for these related analogues, providing a glimpse into the chemical space surrounding this compound.

Table 1: Physicochemical Properties of a Related Analogue

| Property | Value for 2-(Cyclohexylaminomethyl)pyridine |

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.28 g/mol |

| LogP | 2.89 |

| Topological Polar Surface Area | 24.92 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Data sourced from a chemical supplier for a structurally similar compound. chem960.com |

Table 2: Research Highlights of Compounds Containing the Cyclohexylmethyl-Pyridine Moiety

| Compound | Research Focus | Key Findings | Reference |

| 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole | Synthesis, Structural and Spectroscopic Characterization | The compound was successfully synthesized and its molecular structure confirmed by single-crystal X-ray diffraction. Spectroscopic properties (IR, NMR, UV-Vis) were analyzed and supported by theoretical calculations. | doi.org |

| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one | Synthesis and Antimycobacterial Evaluation | The compound was synthesized as part of a series of benzisothiazolones. Its crystal structure was determined, and it was evaluated for its activity against Mycobacterium tuberculosis. | iucr.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)pyridine |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7,10H2 |

InChI Key |

MOOHIXDFNMSRCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Cyclohexylmethyl Pyridine and Its Derivatives

Direct Synthesis Approaches to 2-(Cyclohexylmethyl)pyridine

Direct synthesis methods involve the formation of the pyridine (B92270) ring from acyclic precursors, incorporating the cyclohexylmethyl group during the cyclization process.

Pyridine Ring Formation Strategies

Several named reactions and synthetic strategies are available for the de novo synthesis of substituted pyridines. These methods often involve the condensation of carbonyl compounds with a nitrogen source. baranlab.org

The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines. wikipedia.org It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com The reaction proceeds through a Michael addition, followed by cyclization and aromatization. wikipedia.orgresearchgate.net

Modifications to the classic Kröhnke synthesis allow for the preparation of a wide array of substituted pyridines, including those with bulky alkyl groups like the cyclohexylmethyl substituent. researchgate.netnih.gov For instance, by using an appropriately substituted α,β-unsaturated carbonyl compound, one can introduce the desired group at various positions on the pyridine ring. A key advantage of this method is its applicability to the synthesis of mono-, di-, tri-, and tetra-substituted pyridines. nih.gov The reaction has also been adapted for combinatorial synthesis to create libraries of highly functionalized pyridines. wikipedia.org

Table 1: Examples of Kröhnke Pyridine Synthesis Modifications

| Starting Materials | Product | Key Features |

|---|---|---|

| α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds | Highly functionalized pyridines | High yields, mild reaction conditions. wikipedia.org |

| Enamino nitriles, Enones | Fully substituted pyridines | Increased reactivity, allows for fully substituted products. wikipedia.org |

This table is interactive. Click on the headers to sort.

The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, is a multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgtandfonline.com This reaction initially produces a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine derivative. wikipedia.orgorganic-chemistry.org The driving force for this oxidation is the formation of the stable aromatic pyridine ring. wikipedia.org

To synthesize a derivative such as this compound via this route, cyclohexanecarbaldehyde would be a logical starting material. The subsequent aromatization of the resulting dihydropyridine is a crucial step. While classic oxidizing agents like chromic acid, potassium permanganate, and nitric acid can be used, they often require harsh conditions and can lead to low yields and side products. wikipedia.orgthieme-connect.com Milder and more efficient methods have been developed, including the use of iodine in methanol (B129727), which has been shown to be effective for a variety of substituted 1,4-DHPs. thieme-connect.com Other modern methods employ catalysts like heteropolyacids or utilize microwave irradiation to promote the reaction. nih.govnih.gov

Table 2: Aromatization Methods for Hantzsch Dihydropyridines

| Oxidizing Agent/Method | Conditions | Advantages |

|---|---|---|

| Iodine in Methanol | Refluxing methanol | Inexpensive, readily available, high yields, tolerates various substituents. thieme-connect.com |

| Ferric chloride, Manganese dioxide, Potassium permanganate | Water as solvent | One-pot synthesis, direct aromatization. wikipedia.org |

| H6PMo9V3O40 (Heteropolyacid) | Refluxing acetic acid | High yields, reusable catalyst. nih.gov |

This table is interactive. Click on the headers to sort.

The Guareschi-Thorpe reaction, first described by Icilio Guareschi in 1896 and later expanded by Jocelyn Field Thorpe, is another method for synthesizing substituted pyridines, specifically 2-pyridones. wikipedia.orgquimicaorganica.org The classical approach involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.com An alternative involves reacting cyanoacetamide with a 1,3-diketone or a 3-ketoester. quimicaorganica.org

In recent years, significant efforts have been made to develop more environmentally friendly or "green" versions of this synthesis. rasayanjournal.co.in An advanced version of the Guareschi-Thorpe reaction utilizes a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium. rsc.orgrsc.org This approach is not only inexpensive and user-friendly but also offers the advantages of green buffer conditions, versatility, and simple work-up, often with the product precipitating directly from the reaction medium. rsc.orgrsc.orgrsc.org Ammonium carbonate serves as both the nitrogen source and a promoter for the reaction. rsc.org

Beyond the named syntheses, a variety of other cycloaddition and condensation reactions are employed to construct the pyridine ring. baranlab.org Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules have emerged as a powerful tool for the de novo synthesis of pyridines. nih.gov This method allows for good control over the substitution pattern. nih.gov

Another significant approach is the inverse-electron-demand Diels-Alder reaction, such as in the Boger pyridine synthesis, where an enamine reacts with a 1,2,4-triazine (B1199460) to form the pyridine nucleus. wikipedia.org Various other condensation strategies exist, often starting from 1,5-dicarbonyl compounds or their equivalents, which cyclize in the presence of a nitrogen source like ammonia or hydroxylamine. baranlab.orgacsgcipr.orggoogle.com These methods can be carried out as multi-component reactions, which are generally efficient and have good atom economy. acsgcipr.org

Functionalization of Pre-formed Pyridine Rings

An alternative and often more direct route to this compound is the functionalization of a pre-existing pyridine ring, most commonly through the modification of a methyl group at the 2-position (2-picoline). chemicalbook.comwikipedia.org The methyl group of 2-picoline is reactive and can be deprotonated to form an anion, which can then react with an appropriate electrophile. wikipedia.org

The functionalization of the methyl group in picolines can be challenging and often requires strong bases. rsc.org However, methods have been developed to achieve this under milder conditions. For instance, the deprotonation of 2-picoline with a strong base like butyllithium (B86547) generates a nucleophilic species that can undergo alkylation. wikipedia.org Reaction with a cyclohexylmethyl halide would then yield the target compound. Recent advancements have explored Lewis base-catalyzed allylation of silylated picolines, demonstrating the potential for more controlled and milder functionalization reactions. rsc.org Additionally, palladium-catalyzed cross-coupling reactions of 2-methyl azaarenes have been developed for the formation of C-C bonds at the benzylic position. researchgate.netoup.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Picoline |

| 2-Vinylpyridine |

| Nitrapyrin |

| Picolinic acid |

| 2-Acetylpyridine |

| 4'-Aryl-2,2':6',2''-terpyridines |

| 1,4-Dihydropyridine (1,4-DHP) |

| Cyclohexanecarbaldehyde |

| 2-Pyridone |

| Cyanoacetic ester |

| Acetoacetic ester |

| Cyanoacetamide |

| 1,2,4-Triazine |

| 1,5-Dicarbonyl compounds |

This table is interactive. Click on the header to sort.

Regioselective Substitution Reactions on the Pyridine Nucleus

The inherent electronic properties of the pyridine ring dictate the regioselectivity of substitution reactions. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, particularly from the ortho (C2 and C6) and para (C4) positions. youtube.comquora.com This electron deficiency makes the pyridine nucleus susceptible to nucleophilic attack at these positions. youtube.comquora.comstackexchange.com

Nucleophilic aromatic substitution (SNAr) reactions on pyridine are generally favored at the 2- and 4-positions because the negative charge in the intermediate Meisenheimer-like complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. quora.comstackexchange.com This principle is fundamental in designing synthetic routes to 2-substituted pyridines.

One strategy to achieve regioselective C2-functionalization is through the use of pyridine N-oxides. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic attack and can direct substituents to the C2 position. acs.orgnih.gov For instance, the sequential addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. nih.gov This approach offers a versatile method for introducing a variety of alkyl and aryl groups at the 2-position.

Another approach involves modifying the reaction conditions to alter the regioselectivity of reactions that might otherwise favor other positions. For example, in reactions involving benzynes and pyridine N-oxides, a modification of the conditions reported for the synthesis of 3-(2-hydroxyaryl)pyridines led to a regioselective synthesis of 2-(2-hydroxyaryl)pyridines. rsc.org

Palladium-catalyzed Cross-coupling Reactions for Cyclohexylmethyl Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govnobelprize.org These reactions offer a powerful method for introducing the cyclohexylmethyl group onto a pyridine ring. rsc.org Reactions such as the Suzuki, Negishi, and Stille couplings are widely employed for this purpose. nobelprize.orglibretexts.org

The general mechanism for these reactions involves the oxidative addition of a halopyridine (typically 2-bromopyridine (B144113) or 2-chloropyridine) to a palladium(0) catalyst. This is followed by transmetalation with an organometallic reagent containing the cyclohexylmethyl group (e.g., a cyclohexylmethylboronic acid derivative in a Suzuki coupling or a cyclohexylmethylzinc reagent in a Negishi coupling). The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst. nobelprize.org

The choice of ligands for the palladium catalyst is crucial for the success of these reactions, influencing their efficiency and scope. rsc.orgbeilstein-journals.org For example, the use of specific phosphine (B1218219) ligands can enable the coupling of even challenging substrates. beilstein-journals.org The Suzuki-Miyaura coupling, in particular, is noted for its mild reaction conditions and tolerance of a wide range of functional groups. sigmaaldrich.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 2-Alkylpyridines This table is for illustrative purposes and may not represent the direct synthesis of this compound but demonstrates the general applicability of the methods.

| Coupling Reaction | Pyridine Substrate | Alkyl Source | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromopyridine | Alkylboronic acid | Pd(OAc)₂ / Ligand | 2-Alkylpyridine | nih.gov |

| Negishi | 2-Chloropyridine | Alkylzinc halide | Pd(Amphos)₂Cl₂ | 2-Alkylpyridine | sigmaaldrich.com |

| C-H Arylation | 2-Arylpyridine | Aryltrimethoxysilane | Pd(OAc)₂ / AgF | 2-(ortho-Aryl)pyridine | nih.gov |

Nucleophilic Aromatic Substitution Strategies (e.g., Chichibabin Reaction for 2-Aminopyridine (B139424) Derivatives)

The Chichibabin reaction is a classic method for the direct amination of pyridines to produce 2-aminopyridine derivatives. wikipedia.orgntu.edu.sg Discovered by Aleksei Chichibabin in 1914, this reaction involves the treatment of pyridine with sodium amide (NaNH₂) in an inert solvent like toluene (B28343) or xylene. wikipedia.orgchemistnotes.com

The mechanism is an addition-elimination reaction proceeding through a σ-adduct (Meisenheimer adduct). wikipedia.org The nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming an anionic intermediate. wikipedia.org Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts to form hydrogen gas. wikipedia.org

While the traditional Chichibabin reaction uses sodium amide to introduce a primary amino group, modifications have been developed to allow for the use of primary alkylamines. ntu.edu.sg For instance, a NaH-iodide composite has been shown to mediate the Chichibabin amination with primary alkylamines under milder conditions. ntu.edu.sg This provides a route to N-alkyl-2-aminopyridines. Although not a direct route to this compound, the resulting 2-aminopyridine can serve as a versatile intermediate for further functionalization to introduce the cyclohexylmethyl group.

Introduction of the Cyclohexylmethyl Moiety

The introduction of the cyclohexylmethyl group is a key step in the synthesis of the title compound. This can be achieved through various alkylation and reductive amination pathways.

Alkylation and Reductive Amination Pathways

Alkylation strategies often involve the reaction of a pyridine-containing nucleophile with a cyclohexylmethyl halide or a similar electrophile. For instance, a 2-pyridyl anion, generated by deprotonation of a suitable precursor like picoline at the methyl group, can react with cyclohexylmethyl bromide.

Reductive amination provides another powerful route. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.orgrsc.org To synthesize this compound, one could envision two primary disconnection approaches:

Reaction of 2-picolylamine with cyclohexanecarboxaldehyde (B41370), followed by reduction.

Reaction of pyridine-2-carboxaldehyde with cyclohexylamine, followed by reduction.

A variety of reducing agents can be employed for reductive amination, including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. organic-chemistry.org The choice of reductant and reaction conditions can be optimized to achieve high yields and selectivity. rsc.orgrsc.org For example, α-picoline-borane has been used as an effective reducing agent for the reductive amination of aldehydes and ketones. organic-chemistry.org

Stereochemical Considerations in Cyclohexylmethyl Incorporation

When the cyclohexyl ring or the methylene (B1212753) bridge of the cyclohexylmethyl moiety is substituted, stereocenters can be created. The synthetic methods employed must therefore consider the stereochemical outcome of the reaction.

For instance, in reductive amination, if a chiral ketone or a chiral amine is used, the reaction can lead to the formation of diastereomers. The stereoselectivity of the reduction step can often be influenced by the choice of reducing agent and the steric bulk of the substituents.

In cases where a specific stereoisomer is desired, asymmetric synthesis strategies are required. This might involve the use of chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures. For example, iridium-catalyzed asymmetric reductive amination has been developed for the synthesis of chiral amines with high enantioselectivity. nih.gov While not specifically reported for this compound, such methods could be adapted to control the stereochemistry when chiral derivatives are targeted.

Derivatization and Analogue Synthesis

Once the core structure of this compound is established, a wide variety of analogues can be synthesized through derivatization. These modifications can be made to either the pyridine ring or the cyclohexyl moiety.

Functional groups on the pyridine ring, such as halogens, amines, or carboxylic acids, serve as handles for further transformations. For example, a bromo-substituted this compound can undergo further palladium-catalyzed cross-coupling reactions to introduce additional aryl or alkyl groups. nih.gov An amino group, introduced via a Chichibabin-type reaction or other methods, can be acylated, alkylated, or used in the formation of other heterocyclic rings.

Modifications to the cyclohexyl ring can be achieved by starting with functionalized cyclohexyl precursors. For example, using a hydroxy- or amino-substituted cyclohexanecarboxaldehyde in a reductive amination would lead to analogues with functional groups on the cyclohexyl ring. These functional groups can then be further manipulated to create a diverse library of compounds.

The synthesis of pyridine-derived analogues of biologically active compounds often involves the strategic application of these derivatization techniques. nih.gov

Modification of the Pyridine Ring

The inherent electronic properties of the pyridine ring present both challenges and opportunities for its chemical modification. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack, yet it also facilitates a range of other transformations.

Electrophilic Aromatic Substitution Studies

Direct electrophilic aromatic substitution on the pyridine ring of this compound is a challenging endeavor. The pyridine nucleus is significantly less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. acs.orgyoutube.com Consequently, forcing conditions are typically required for reactions such as nitration and sulfonation, which often result in low yields. youtube.com

Nitration: The nitration of pyridines generally necessitates harsh conditions, such as the use of fuming nitric acid in the presence of concentrated sulfuric acid at elevated temperatures. youtube.commasterorganicchemistry.com For 2-alkylpyridines, the reaction is believed to proceed through the protonated pyridinium (B92312) ion. rsc.org The primary site of substitution is the 3-position, as attack at the 2- or 4-positions would lead to a highly unstable carbocation intermediate with the positive charge on the electronegative nitrogen atom. youtube.com Theoretical studies on the nitration of pyridine and its N-oxide have shown that while the activation energy for the reaction with the nitronium ion (NO₂⁺) is low, the strongly acidic medium required for the reaction leads to the formation of the deactivated protonated species. rsc.org

Sulfonation: Similarly, the sulfonation of pyridine requires vigorous conditions, typically involving heating with fuming sulfuric acid at high temperatures. vaia.comquimicaorganica.orgpearson.com The electrophilic attack by SO₃ also occurs preferentially at the 3-position to avoid placing a positive charge on the nitrogen in the intermediate resonance structures. vaia.compearson.com The reaction of 2,6-dichloropyridine (B45657) has been shown to proceed on the free base for mononitration. rsc.org

To circumvent the low reactivity of the pyridine ring, an alternative strategy involves the initial N-oxidation of the pyridine to form the corresponding pyridine-N-oxide. The N-oxide is more susceptible to electrophilic attack, and the nitro group can be introduced, followed by reduction of the N-oxide to the desired substituted pyridine. rsc.org

Functional Group Transformations on the Pyridine Nucleus

Functional group transformations on the pyridine ring provide a versatile approach to introduce a wide array of substituents. These transformations often involve the conversion of existing functional groups into others, thereby expanding the chemical space of accessible derivatives. While specific examples for this compound are not extensively documented in readily available literature, general principles of pyridine chemistry can be applied.

One common strategy involves the conversion of halopyridines into other functional groups. For instance, 2-halopyridines can be transformed into 2-alkylpyridines through various cross-coupling reactions. researchgate.net This approach allows for the introduction of diverse alkyl chains at the 2-position.

Another important transformation is the conversion of pyridines into their corresponding phosphonium (B103445) salts. These salts can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, including ethers, amines, and sulfur-containing moieties, predominantly at the 4-position. acs.org

Modifications on the Cyclohexylmethyl Group

The cyclohexylmethyl substituent offers multiple sites for functionalization, including the benzylic methylene bridge and the cyclohexane (B81311) ring itself.

Side-chain Functionalization and Elaboration

The methylene group connecting the pyridine and cyclohexane rings is a key target for side-chain functionalization. The direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has been demonstrated as a base- and catalyst-free method to introduce allylic groups. beilstein-journals.org This reaction is thought to proceed through a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.org

Furthermore, the enantioselective α-alkylation of 2-alkylpyridines can be achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.gov This method provides access to chiral pyridines without the need for pre-functionalization of the substrate. nih.gov Rare-earth metal complexes have also been shown to catalyze the ortho-Csp²–H alkylation of 2-alkylpyridines and the benzylic Csp³–H alkylation of 2,6-dialkylpyridines with alkenes, offering an atom-economical route to linear or branched alkylated pyridine derivatives. researchgate.net

Table 1: Examples of Side-chain Functionalization of 2-Alkylpyridines

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Allylic Alkylation | Morita–Baylis–Hillman carbonates | Allylic functionalized 2-alkylpyridines | beilstein-journals.org |

| Enantioselective α-Alkylation | Chiral lithium amides, alkyl halides | Chiral 2-alkylpyridines | nih.gov |

| C(sp³)–H Alkylation | Rare-earth bis(aminobenzyl) complexes, alkenes | Branched alkylated pyridines | researchgate.net |

Ring Modifications of the Cyclohexane Moiety

Modifications of the cyclohexane ring of this compound are less commonly reported but represent a viable strategy for introducing further diversity. Standard methods of cyclohexane chemistry could be applied, such as free-radical halogenation followed by nucleophilic substitution to introduce various functional groups onto the ring. The regioselectivity of such reactions would need to be carefully considered. While direct examples for this specific compound are scarce in the literature, the principles of alicyclic chemistry would govern such transformations.

Preparation of Multi-functionalized Analogues

The synthesis of multi-functionalized analogues of this compound often involves a combination of the strategies discussed above or de novo synthesis from appropriately substituted precursors. The development of synthetic strategies that allow for the controlled introduction of multiple functional groups is crucial for creating libraries of compounds for various screening purposes.

For instance, the synthesis of pyridine-derived analogues of the anti-tubercular drug bedaquiline (B32110) has demonstrated that replacing the quinoline (B57606) motif with a pyridine heterocycle can retain biological activity. nih.gov These syntheses often involve multi-step sequences, including Heck and Suzuki-Miyaura cross-coupling reactions to build the core structure, followed by further functionalization. nih.gov The synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives also highlights the construction of complex, multi-functionalized pyridine systems. nih.gov

The selective functionalization of pyridines via heterocyclic phosphonium salts offers a pathway to introduce various substituents at the 4-position, which, when combined with modifications at other positions, can lead to multi-substituted analogues. acs.org Additionally, electrochemical methods for the meta-C–H sulfonylation of pyridines provide a route to introduce sulfonyl groups with high regioselectivity, which can be part of a larger strategy to build complex molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR are the primary techniques for assigning the basic carbon-hydrogen framework of a molecule. uobasrah.edu.iq For 2-(Cyclohexylmethyl)pyridine, the spectra would reveal distinct signals corresponding to the pyridine (B92270) ring, the methylene (B1212753) bridge, and the cyclohexyl group.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The aromatic region would show signals for the four protons on the substituted pyridine ring. These signals are typically found downfield due to the deshielding effect of the aromatic ring current. rsc.org For instance, in pyridine itself, the protons resonate at approximately δ 8.6 (H-2, H-6), δ 7.7 (H-4), and δ 7.3 (H-3, H-5) ppm. chemicalbook.comumn.edu Substitution at the 2-position, as in this compound, would shift these values and create a more complex splitting pattern for the remaining four aromatic protons. The methylene bridge protons (-CH₂-) would likely appear as a doublet, deshielded by the adjacent pyridine ring. The protons of the cyclohexyl group would resonate in the upfield region, typically between δ 1.0 and 2.0 ppm, with complex overlapping signals due to the various axial and equatorial positions. libretexts.orgdocbrown.info

Carbon-13 (¹³C) NMR: In ¹³C NMR spectroscopy, each unique carbon atom in a molecule typically gives a distinct signal, making it a powerful tool for determining the carbon skeleton. libretexts.org The spectrum is often acquired using broadband proton decoupling, which results in a single sharp line for each carbon, simplifying the spectrum. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. libretexts.org For this compound, the carbon atoms of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The C2 carbon, being directly attached to the nitrogen and the cyclohexylmethyl substituent, would be significantly downfield. In unsubstituted pyridine, the chemical shifts are approximately δ 150 (C-2, C-6), δ 124 (C-3, C-5), and δ 136 ppm (C-4). testbook.comresearchgate.netchemicalbook.comhmdb.ca The methylene bridge carbon would be expected around δ 40-50 ppm, while the cyclohexyl carbons would appear in the aliphatic region (δ 25-45 ppm). libretexts.orgresearchgate.net

A table of predicted chemical shifts for this compound is presented below, based on data from analogous structures.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~161 |

| Pyridine C3 | ~7.2 | ~121 |

| Pyridine C4 | ~7.7 | ~136 |

| Pyridine C5 | ~7.1 | ~123 |

| Pyridine C6 | ~8.5 | ~149 |

| Methylene (-CH₂-) | ~2.8 (d) | ~44 |

| Cyclohexyl C1' | ~1.8 (m) | ~38 |

| Cyclohexyl C2'/C6' | ~1.7 (m) | ~33 |

| Cyclohexyl C3'/C5' | ~1.2 (m) | ~26 |

| Cyclohexyl C4' | ~1.3 (m) | ~27 |

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the molecular structure by establishing through-bond and through-space relationships between nuclei. science.govyoutube.comyoutube.com

While solution-state NMR is used for molecules in solution, solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of materials in the solid phase. nih.govmst.edu This technique is essential for studying crystalline or amorphous solids, polymers, and other non-soluble materials. emory.edu By using techniques like Magic Angle Spinning (MAS), ssNMR can overcome the significant line broadening seen in solids to produce high-resolution spectra. emory.eduscut.edu.cn

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns. whitman.edu

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). measurlabs.com This precision allows for the determination of a molecule's elemental formula. researchgate.netresearchgate.net While low-resolution MS might identify the nominal mass of this compound (C₁₂H₁₇N) as 175, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. Modern algorithms can use this high-accuracy data, along with isotopic patterns, to confidently determine the correct formula. eurofinsus.com

The calculated exact mass for the primary isotopologue of this compound provides a unique identifier that can be experimentally verified.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N |

| Nominal Mass | 175 u |

| Monoisotopic Mass (Calculated) | 175.13610 u |

| Ion Species ([M+H]⁺) | 176.14392 u |

Tandem Mass Spectrometry (MS/MS) is an experiment where a specific precursor ion is selected, fragmented (often through collision-induced dissociation, CID), and its fragment ions are analyzed. uab.eduwikipedia.org This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of alkyl-substituted aromatic compounds often follows predictable pathways. libretexts.org

For this compound, the molecular ion ([M]⁺˙ at m/z 175) would likely undergo fragmentation characteristic of alkyl-substituted pyridines and benzenes. cdnsciencepub.com The most favorable cleavage would be at the C-C bond between the methylene bridge and the pyridine ring (a benzylic-type cleavage), which is the weakest bond. This would lead to two primary fragmentation pathways:

Other potential fragments would arise from the loss of the cyclohexyl group or fragmentation within the cyclohexyl ring itself. Analysis of these pathways provides corroborating evidence for the proposed structure.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are indispensable for the mass spectrometric analysis of organic molecules such as this compound. These methods are particularly valuable for determining the molecular weight of thermally labile or non-volatile compounds. nih.gov

Electrospray Ionization (ESI): ESI-MS is well-suited for analyzing polar molecules that can be readily ionized in solution. nih.gov For a compound like this compound, which possesses a basic pyridine nitrogen, ESI in positive ion mode would be the preferred method. The pyridine nitrogen can be easily protonated to form a pseudomolecular ion [M+H]⁺. The resulting mass spectrum would be expected to show a prominent peak corresponding to the mass of the protonated molecule, providing a direct determination of its molecular weight. The high sensitivity of ESI allows for the analysis of minute quantities of the sample. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is a versatile ionization technique that can be applied to a broader range of compounds, including those with lower polarity. nih.govresearchgate.net In APCI, a corona discharge creates reactant ions from the solvent vapor, which then transfer a proton to the analyte molecule. youtube.com For this compound, APCI would also be expected to generate a strong [M+H]⁺ ion. nih.gov APCI is known for its robustness and can tolerate higher flow rates and less pure samples compared to ESI. nih.gov The spectra obtained are often simple, dominated by the molecular ion, which simplifies data interpretation. researchgate.net

The choice between ESI and APCI would depend on the specific experimental conditions and the sample matrix. However, both techniques are powerful tools for confirming the molecular identity of this compound.

Table 1: Comparison of ESI and APCI for the Analysis of this compound

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Mechanism | Ionization from solution phase via a high voltage spray. nih.gov | Gas-phase ion-molecule reactions initiated by a corona discharge. youtube.com |

| Analyte Polarity | Best for polar and ionizable compounds. nih.gov | Suitable for a wide range of polarities. nih.gov |

| Expected Ion | [M+H]⁺ | [M+H]⁺ nih.gov |

| Sensitivity | High, often in the femtomole to attomole range. nih.gov | Generally less sensitive than ESI, but still very effective. nih.gov |

| Matrix Tolerance | More susceptible to ion suppression from salts and other matrix components. | More robust and less prone to matrix effects. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. xray.cz For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its molecular conformation, stereochemistry, and the nature of intermolecular forces that govern its crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While this compound does not possess strong hydrogen bond donors, the pyridine nitrogen can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or in a co-crystal, N-H···N or O-H···N hydrogen bonds could be observed. lew.ro More commonly, weaker C-H···N and C-H···π interactions are expected to play a significant role in the crystal packing. nih.gov The analysis of these weak interactions is critical for understanding the forces that direct the self-assembly of the molecules in the crystal lattice. uni-regensburg.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in this compound and its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. lew.roresearchgate.net The aliphatic C-H stretching vibrations of the cyclohexyl and methylene groups would be found just below 3000 cm⁻¹. The C-H bending vibrations would appear at lower wavenumbers. The specific positions and intensities of these bands can confirm the presence of both the pyridine and cyclohexylmethyl moieties. lew.ro

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the pyridine ring. Pyridine itself typically shows a strong absorption band around 250-260 nm, attributed to a π → π* transition, and a weaker n → π* transition at a longer wavelength. researchgate.netnist.govsielc.com The presence of the cyclohexylmethyl substituent, being an alkyl group, is not expected to significantly shift the absorption maxima compared to pyridine itself, as it is not a chromophore and does not engage in extensive electronic conjugation with the ring.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |

| IR Spectroscopy | > 3000 cm⁻¹ | Aromatic C-H stretch (pyridine) |

| < 3000 cm⁻¹ | Aliphatic C-H stretch (cyclohexyl, methylene) | |

| 1600-1400 cm⁻¹ | C=C and C=N ring stretching (pyridine) lew.roresearchgate.net | |

| UV-Vis Spectroscopy | ~250-260 nm | π → π* transition (pyridine) researchgate.netsielc.com |

| > 260 nm | n → π* transition (pyridine) |

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. researchgate.net For a basic compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like trifluoroacetic acid or formic acid to ensure good peak shape for the basic analyte, would likely be employed. helixchrom.comresearchgate.net HPLC can be used to determine the purity of the final product and to identify any byproducts or unreacted starting materials.

Gas Chromatography (GC): GC is another excellent method for analyzing volatile and thermally stable compounds like this compound. unl.edu The sample is vaporized and passed through a capillary column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. mdpi.com A non-polar or moderately polar column would be appropriate for this analysis. researchgate.net GC, often coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific technique for both qualitative identification and quantitative analysis. unl.edu It is particularly useful for monitoring the disappearance of starting materials and the appearance of the product during a chemical reaction.

Table 3: Chromatographic Methods for this compound Analysis

| Chromatographic Method | Typical Stationary Phase | Typical Mobile/Carrier Phase | Purpose |

| HPLC | C18 (Reversed-Phase) researchgate.net | Acetonitrile/Water with acidic modifier helixchrom.com | Purity assessment, quantification |

| GC | Non-polar or moderately polar capillary column researchgate.net | Inert gas (e.g., Helium, Nitrogen) | Purity assessment, reaction monitoring, identification (with MS) unl.edu |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. researchgate.net By approximating the many-electron Schrödinger equation, DFT methods like the B3LYP hybrid functional provide a balance between computational cost and accuracy for studying medium-sized organic molecules. niscair.res.inajrcps.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.com For 2-(Cyclohexylmethyl)pyridine, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

While direct studies on this compound are not prevalent, research on structurally similar compounds, such as 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, provides valuable insights. In a study on this related molecule, geometry optimization was performed using the B3LYP/6–311++G(d,p) method. doi.org The resulting optimized geometry showed that the dihedral angle between the pyridine (B92270) ring and the adjacent ring system was minimal, suggesting a nearly planar arrangement where sterically possible. doi.org For this compound, a similar approach would reveal the preferred orientation of the cyclohexyl ring relative to the pyridine ring.

Conformational analysis would identify various stable conformers arising from the rotation around the single bond connecting the cyclohexyl and methylene (B1212753) groups, as well as the bond between the methylene bridge and the pyridine ring. The relative energies of these conformers determine their population at a given temperature. DFT calculations are crucial for identifying the global minimum energy conformation, which is the most likely structure of the molecule. nih.gov Delocalization errors in some DFT functionals can occasionally impact the accuracy of conformational energies, especially in systems with changing pi-electron conjugation, though this is less of a concern for the saturated cyclohexyl group. researchgate.net

Table 1: Representative Theoretical Bond Parameters for Pyridine Derivatives (Note: Data is illustrative of typical results from DFT calculations on related structures.)

| Parameter | Bond | Typical Calculated Bond Length (Å) | Typical Calculated Bond Angle (°) |

| Bond Length | C-C (pyridine) | 1.39 - 1.40 | N/A |

| Bond Length | C-N (pyridine) | 1.33 - 1.34 | N/A |

| Bond Length | C-C (cyclohexyl) | 1.53 - 1.54 | N/A |

| Bond Length | C-C (bridge) | 1.51 - 1.53 | N/A |

| Bond Angle | C-N-C (pyridine) | N/A | ~117 |

| Bond Angle | C-C-C (pyridine) | N/A | ~120 |

| Dihedral Angle | Pyridine-CH₂-Cyclohexyl | Variable | Dependent on conformer |

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscirp.org

For pyridine-containing molecules, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π* anti-bonding orbital. libretexts.orgwisc.edu DFT calculations, often using the B3LYP functional, can accurately predict the energies of these frontier molecular orbitals. niscair.res.in A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. nih.gov In studies of related pyridine derivatives, the calculated HOMO-LUMO gap was found to be a key parameter in understanding charge transfer within the molecule. researchgate.netajrcps.com The analysis also involves mapping the molecular electrostatic potential (MEP), which identifies the electron-rich (negative potential, typically around the nitrogen atom) and electron-poor (positive potential) regions of the molecule, providing clues to its intermolecular interactions. irjweb.comnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine Derivative (Note: Values are representative and obtained from DFT/B3LYP calculations on analogous compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.65 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. ethz.ch By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and normal modes. q-chem.com

These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve correlation with experimental data. doi.org A complete vibrational assignment involves correlating each calculated normal mode with observed peaks in the experimental FT-IR and FT-Raman spectra. researchgate.net

For a molecule like this compound, DFT would predict characteristic vibrational modes, including:

Pyridine ring stretching: C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ region. ajrcps.com

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the cyclohexyl and methylene groups just below 3000 cm⁻¹.

CH₂ bending/scissoring: Vibrations around 1450 cm⁻¹.

Ring breathing modes: Collective vibrations of the pyridine ring at lower frequencies.

Comparing the calculated spectrum to an experimental one confirms the optimized structure and provides a detailed understanding of the molecule's vibrational properties. nih.govphyschemres.org

Prediction of Reaction Pathways and Transition States

DFT is a powerful tool for elucidating chemical reaction mechanisms. youtube.com By mapping the potential energy surface, it is possible to identify the minimum energy pathways from reactants to products. A key element in this analysis is the location of transition states, which are first-order saddle points on the potential energy surface. nih.gov

For this compound, DFT could be used to model various reactions, such as its N-alkylation, oxidation, or coordination to a metal center. The calculation would involve optimizing the geometries of the reactants, products, and the proposed transition state. The energy of the transition state relative to the reactants gives the activation energy barrier, which is a primary determinant of the reaction rate. nih.gov Vibrational frequency analysis at the transition state geometry is used to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. nih.gov

Conformational Flexibility and Dynamic Behavior

MD simulations are exceptionally well-suited for exploring the conformational flexibility of molecules like this compound. researchgate.netub.edu The linkage between the rigid pyridine ring and the flexible cyclohexyl group allows for a wide range of motion. An MD simulation, typically performed in a simulated solvent environment, would show the dynamic interplay between different conformers. nih.govresearchgate.net

The simulation trajectory can be analyzed to understand the time scales of conformational changes. For instance, it could reveal how often the cyclohexyl ring flips between its chair conformations and how the orientation of the entire cyclohexylmethyl substituent changes relative to the pyridine ring. nih.gov This dynamic behavior is crucial for understanding how the molecule might interact with other molecules, such as receptors or catalysts, as its flexibility allows it to adapt its shape to fit into a binding site. nih.govfraserlab.com The results from MD simulations can provide a more realistic model of molecular behavior than static quantum chemical calculations alone. nih.gov

Ligand-Receptor Interaction Modeling (General Binding Principles)

The interaction of small molecules like this compound with biological receptors is a cornerstone of drug discovery and molecular biology. While specific studies focusing solely on the ligand-receptor interactions of this compound are not extensively detailed in the provided search results, general principles of ligand-receptor binding for related pyridine derivatives can be extrapolated.

The binding of a ligand to a receptor is governed by a combination of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. The this compound molecule possesses distinct structural features that dictate its binding profile. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor. The cyclohexyl group, being bulky and nonpolar, is likely to engage in hydrophobic and van der Waals interactions within a receptor's binding pocket.

Molecular docking is a computational technique frequently employed to predict the preferred orientation of a ligand when bound to a receptor. For instance, studies on pyridine and triazine-based derivatives have utilized molecular docking to investigate their potential against SARS-CoV-2 proteins. academie-sciences.fr This approach would be instrumental in understanding how this compound orients itself within a specific binding site. The process involves generating a set of possible conformations of the ligand and scoring them based on their steric and energetic complementarity to the receptor.

The following table outlines the key interaction types and the corresponding structural features of this compound that would be involved in ligand-receptor binding.

| Interaction Type | Structural Feature of this compound | Potential Receptor Site Moiety |

| Hydrogen Bonding | Pyridine Nitrogen | Amino acid residues with donor protons (e.g., Serine, Threonine, Lysine) |

| Hydrophobic Interactions | Cyclohexyl Ring | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) |

| Van der Waals Forces | Entire Molecule | Complementary surfaces of the binding pocket |

| π-π Stacking | Pyridine Ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Quantum Chemical Calculations for Advanced Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful tool for understanding the electronic structure and properties of molecules like this compound. These calculations can elucidate molecular geometry, vibrational frequencies, and electronic properties, which are crucial for predicting reactivity and intermolecular interactions.

A study on pyridine-2,6-dicarbonyl dichloride utilized DFT and ab-initio Hartree-Fock (HF) methods with the 6-311+G(d,p) basis set to calculate geometry and vibrational wavenumbers. researchgate.net Similar methodologies can be applied to this compound to obtain a detailed understanding of its structural and electronic characteristics. For example, the calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data if available, to validate the computational model.

The electronic properties derived from quantum chemical calculations, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, are particularly insightful. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

The table below summarizes key parameters that can be obtained from quantum chemical calculations for this compound and their significance.

| Calculated Parameter | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify nucleophilic and electrophilic sites. |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule. |

Structure-Reactivity/Binding Relationship Studies (In Silico Approaches)

In silico studies play a pivotal role in establishing relationships between the structure of a molecule and its reactivity or binding affinity. For pyridine derivatives, these studies often involve Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics (MD) simulations.

QSAR models aim to correlate variations in the chemical structure of a series of compounds with their biological activity. For a set of 2-alkylpyridine derivatives, a QSAR study might explore how properties like lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft steric parameters) of the alkyl group influence a particular biological endpoint. While a specific QSAR study for this compound was not found, the principles remain applicable. The bulky and lipophilic nature of the cyclohexylmethyl group would be a key descriptor in such a model.

Molecular dynamics simulations can provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and the conformational changes that may occur upon binding. These simulations can complement docking studies by refining the binding poses and calculating binding free energies.

The following table illustrates how different in silico approaches can be used to study the structure-reactivity/binding relationships of this compound.

| In Silico Approach | Information Gained | Relevance to this compound |

| Molecular Docking | Predicts preferred binding orientation and affinity. | Elucidates how the cyclohexylmethyl and pyridine moieties fit into a receptor. |

| QSAR | Correlates physicochemical properties with biological activity. | Predicts the activity of this compound based on its structural features. |

| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of the ligand-receptor complex. | Provides insights into the flexibility of the cyclohexylmethyl group within the binding site. |

| DFT Calculations | Determines electronic properties and reactivity descriptors. nih.gov | Predicts sites of electrophilic and nucleophilic attack. |

Chemical Reactivity and Reaction Mechanism Studies

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital, projecting outwards from the aromatic ring. This electron pair is not part of the aromatic π-system and is readily available for reaction with electrophiles and Lewis acids, making it the most basic and nucleophilic site in the molecule. wikipedia.org

The nitrogen atom of 2-(Cyclohexylmethyl)pyridine serves as an excellent coordination site, allowing the molecule to function as a ligand in the formation of metal complexes. wikipedia.org Like unsubstituted pyridine, it acts as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate covalent bond. A wide variety of transition metals are known to form complexes with pyridine-based ligands. wikipedia.org

The coordination of this compound to a metal center (M) can be represented as: C₅H₄N-CH₂-C₆H₁₁ + Mⁿ⁺ → [M(C₅H₄N-CH₂-C₆H₁₁)ₓ]ⁿ⁺

The bulky cyclohexylmethyl group at the 2-position introduces significant steric hindrance around the nitrogen donor atom. This steric demand can influence the coordination number and geometry of the resulting metal complexes. For instance, while pyridine can form stable octahedral complexes with four or even six ligands (e.g., [M(py)₄Cl₂]), the steric bulk of this compound may favor the formation of complexes with lower coordination numbers, such as tetrahedral or square planar geometries. rsc.org Studies on similarly ortho-substituted pyridines, like 2-methylpyridine or 2-bromopyridine (B144113), have shown the formation of distorted tetrahedral complexes with Co(II) and Zn(II). rsc.org

Table 1: Expected Coordination Behavior of this compound with Various Metal Ions

| Metal Ion | Expected Geometry | Notes |

|---|---|---|

| Co(II) | Tetrahedral | Steric hindrance from the cyclohexylmethyl group likely prevents octahedral coordination, favoring a four-coordinate complex. |

| Zn(II) | Tetrahedral | Similar to Co(II), tetrahedral geometry is preferred for Zn(II) with bulky ligands. rsc.org |

| Cu(I) | Linear / Trigonal Planar | Typically forms two- or three-coordinate complexes. |

| Pd(II) | Square Planar | Common geometry for d⁸ metals, though steric clash between ligands is a possibility. |

N-Oxidation The pyridine nitrogen can be readily oxidized to form an N-oxide. This transformation is typically achieved by treating the pyridine derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. wikipedia.orgarkat-usa.org The reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the peroxy acid.

C₅H₄N-CH₂-C₆H₁₁ + RCO₃H → C₅H₄N⁺-O⁻-CH₂-C₆H₁₁ + RCO₂H

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. The N-O group acts as a strong electron-donating group through resonance, which activates the C2 and C4 positions for electrophilic attack, while also making the ring more susceptible to certain nucleophilic substitutions. wikipedia.orgnih.gov

Quaternization As a tertiary amine, the nitrogen atom of this compound reacts with electrophiles like alkyl halides to form quaternary pyridinium (B92312) salts. quimicaorganica.org This is a classic Sₙ2 reaction where the nitrogen atom acts as the nucleophile.

C₅H₄N-CH₂-C₆H₁₁ + R-X → [C₅H₄N⁺-R-CH₂-C₆H₁₁]X⁻

The formation of a pyridinium salt places a positive charge on the nitrogen atom, which dramatically increases the electron-deficient character of the pyridine ring. This heightened electrophilicity makes the ring exceptionally reactive towards nucleophilic attack, particularly at the C2 and C4 positions. scispace.com The steric hindrance of the cyclohexylmethyl group may slow the rate of quaternization compared to unsubstituted pyridine, potentially requiring higher temperatures or more reactive alkylating agents.

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it generally less reactive than benzene (B151609) towards electrophilic aromatic substitution but more reactive towards nucleophilic aromatic substitution. wikipedia.org

Nucleophilic Aromatic Substitution (SₙAr) The pyridine ring is susceptible to nucleophilic attack, primarily at the C2 (ortho) and C4 (para) positions. stackexchange.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. stackexchange.com For this compound, the C2 position is already substituted. Therefore, nucleophilic attack is expected to occur at the C4 and C6 positions.

Strong nucleophiles, such as organolithium reagents or amides (e.g., in the Chichibabin reaction), can directly substitute a hydride ion, although this often requires harsh conditions. youtube.com Nucleophilic substitution is greatly facilitated if a good leaving group (e.g., a halide) is present on the ring at the 2-, 4-, or 6-position. wikipedia.org

Electrophilic Aromatic Substitution (SₑAr) Electrophilic attack on the pyridine ring is significantly more difficult than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophiles both by induction and by forming a positively charged pyridinium ion under the acidic conditions often used for SₑAr reactions. wikipedia.orgyoutube.com This makes reactions like Friedel-Crafts alkylation and acylation nearly impossible. libretexts.org

When SₑAr does occur under forcing conditions (e.g., nitration or sulfonation), substitution happens at the C3 (meta) position. youtube.com Attack at C2 or C4 would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, creating a highly unstable carbocation intermediate. Attack at C3 avoids this unfavorable arrangement. The cyclohexylmethyl group is a weak electron-donating group, which slightly activates the ring compared to unsubstituted pyridine, but the deactivating effect of the nitrogen atom remains dominant.

Table 2: Summary of Regioselectivity in Ring Substitution of this compound

| Reaction Type | Favored Position(s) | Rationale |

|---|---|---|

| Nucleophilic Substitution | C4, C6 | The electronegative nitrogen atom can stabilize the negative charge of the reaction intermediate when attack occurs at these positions. stackexchange.com |

Ring-opening and rearrangement reactions of the pyridine core are not common for simple alkyl-substituted pyridines under standard conditions. These transformations typically require specific functionalization or activation of the ring.

Rearrangements of N-Oxides: Pyridine N-oxides can undergo rearrangement reactions. For example, treatment of a pyridine N-oxide with acetic anhydride can lead to the formation of 2-acetoxypyridine derivatives. acs.orgimperial.ac.uk

Metal-Mediated Ring-Opening: In some organometallic complexes, the pyridine ring of a coordinated ligand can be induced to open. This process is favored in electron-rich metal complexes and involves deprotonation and cleavage of a C-N bond within the ring. acs.org

Ciamician–Dennstedt Rearrangement: This is a classic reaction involving the ring-expansion of pyrrole with a dichlorocarbene to yield a 3-chloropyridine, representing a method of forming, rather than opening, the pyridine ring. wikipedia.org

For this compound itself, such reactions are not expected to occur without prior conversion to a more reactive derivative (like an N-oxide) or coordination to a suitable metal center.

Reactivity of the Cyclohexylmethyl Side Chain

The cyclohexylmethyl side chain consists of two parts: the methylene (B1212753) (-CH₂-) bridge and the cyclohexane (B81311) ring.

The hydrogens on the methylene carbon, being adjacent to the aromatic pyridine ring, are analogous to benzylic hydrogens. This position is activated towards free-radical reactions. pearson.com For example, radical halogenation with a reagent like N-bromosuccinimide (NBS) would be expected to selectively occur at this methylene position.

C₅H₄N-CH₂-C₆H₁₁ + NBS → C₅H₄N-CH(Br)-C₆H₁₁ + Succinimide

Strong oxidizing agents, such as hot potassium permanganate, can potentially oxidize this benzylic-like carbon. msu.edu However, the pyridine ring itself is relatively resistant to oxidation, which may allow for selective side-chain modification under controlled conditions.

The cyclohexane ring is a saturated aliphatic system and is generally unreactive under the conditions used for most aromatic substitution or nitrogen-centered reactions. It will undergo typical alkane chemistry, such as free-radical substitution, only under very harsh conditions (e.g., high temperature and UV light) that would likely also degrade the pyridine ring.

Functional Group Interconversions on the Cyclohexyl Moiety

The saturated cyclohexyl ring in this compound can undergo functionalization through various reactions, including dehydrogenation, oxidation, and halogenation. These transformations introduce new functional groups, paving the way for the synthesis of a diverse range of derivatives.

Dehydrogenation:

The dehydrogenation of the cyclohexyl ring to an aromatic phenyl ring is a significant transformation. While direct studies on this compound are not extensively documented, research on the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine to its corresponding 2-(n-methylbenzyl)pyridine derivative offers valuable insights. This reaction is typically catalyzed by transition metals, such as palladium supported on alumina (Pd/Al₂O₃), and is a key step in hydrogen storage and release technologies using liquid organic hydrogen carriers (LOHCs). The process involves the removal of hydrogen atoms from the cyclohexyl ring, leading to the formation of an aromatic system.

A plausible reaction scheme for the dehydrogenation of this compound is presented below:

Table 1: Plausible Dehydrogenation of this compound

| Reactant | Catalyst | Product |

| This compound | Pd/Al₂O₃ | 2-Benzylpyridine (B1664053) |

This table illustrates a potential dehydrogenation reaction based on analogous compounds.

Oxidation:

The oxidation of the cyclohexyl moiety in this compound can lead to the formation of cyclohexanols, cyclohexanones, or, with further oxidation, adipic acid derivatives. The specific products depend on the oxidizing agent and reaction conditions. Catalytic systems involving transition metal complexes are often employed for the selective oxidation of cyclohexanes. For instance, iron and nickel complexes have been studied for the oxidation of cyclohexane to cyclohexanol and cyclohexanone. These reactions typically proceed via a radical mechanism.

Halogenation:

The halogenation of the cyclohexyl ring can be achieved using various halogenating agents, often under free-radical conditions. The reaction of cyclohexyl radicals with dihalobenzenes has been shown to result in the displacement of either halogen or hydrogen to form mono- and di-halogenated cyclohexylbenzenes. While this is an intermolecular reaction, it demonstrates the susceptibility of the cyclohexyl C-H bonds to radical attack, which is a key step in direct halogenation.

Cleavage and Coupling Reactions Involving the Linker

The methylene bridge connecting the pyridine and cyclohexyl rings is a potential site for cleavage and coupling reactions, although such reactions for this compound itself are not well-documented. Insights can be drawn from the chemistry of analogous 2-benzylpyridine derivatives.

C-C Bond Cleavage:

Oxidative C-C bond cleavage of the methylene linker is a conceivable transformation, potentially leading to the formation of 2-picolinic acid or pyridine-2-carbaldehyde and a cyclohexyl derivative. Such reactions are often mediated by strong oxidizing agents or proceed through transition-metal-catalyzed pathways. For example, the redox-mediated dioxygen activation and C-C bond cleavage have been observed in a diruthenium complex incorporating a 2,2'-pyridil ligand, leading to the formation of a picolinate product.

Coupling Reactions:

The methylene group can be a site for various coupling reactions. For instance, deprotonation of the methylene bridge with a strong base would generate a carbanion that could react with various electrophiles, allowing for the introduction of new substituents. The enantioselective alkylation of 2-alkylpyridines using chiral lithium amides has been demonstrated, providing a method for the asymmetric functionalization at the α-position of the alkyl chain. This suggests that similar transformations could be applied to this compound.

Mechanistic Investigations of Novel Reactions

The reaction of 2-alkylpyridine N-oxides with acetic anhydride, for instance, has been a subject of mechanistic studies. These studies provide a framework for understanding how the pyridine ring can influence the reactivity of the alkyl substituent.

Furthermore, mechanistic studies on the enantioselective alkylation of 2-alkylpyridines have provided insights into the role of organolithium aggregates in controlling stereochemistry. Crystallographic and NMR studies have been used to elucidate the structure of the chiral aggregates that direct the asymmetric alkylation. These investigations highlight the importance of non-covalent interactions in determining the outcome of a reaction.

Due to the lack of specific studies on this compound, the following table presents a generalized overview of reaction types applicable to its constituent parts, based on the reactivity of analogous compounds.

Table 2: Potential Reactivity of this compound Based on Analogy

| Moiety | Reaction Type | Potential Reagents/Conditions | Plausible Products |

| Cyclohexyl | Dehydrogenation | Pd/C, Heat | 2-Benzylpyridine |

| Cyclohexyl | Oxidation | KMnO₄, H₂O₂ | 2-(Cyclohexylcarbonyl)pyridine, Adipic acid derivatives |

| Cyclohexyl | Halogenation | NBS, Light | 2-((Bromocyclohexyl)methyl)pyridine |

| Methylene Linker | Deprotonation/Alkylation | n-BuLi, R-X | 2-(1-Cyclohexyl-1-alkyl)methyl)pyridine |

| Pyridine Ring | N-Oxidation | m-CPBA | This compound N-oxide |

This table provides hypothetical reactions and products for this compound based on the known reactivity of its structural components.

Applications in Advanced Materials and Chemical Synthesis

Ligand Design for Transition Metal Catalysis

The pyridine (B92270) nitrogen of 2-(cyclohexylmethyl)pyridine provides a coordination site for transition metals, while the adjacent cyclohexylmethyl group exerts significant steric influence. This combination of electronic and steric properties makes it an effective ligand scaffold for a variety of catalytic transformations.

Role of this compound as a Ligand Scaffold

As a ligand, this compound and its derivatives play a crucial role in stabilizing and modulating the reactivity of transition metal centers. The pyridine moiety offers a strong binding site for metals, forming stable complexes. The cyclohexyl group, due to its size and conformational flexibility, can create a specific steric environment around the metal center. This steric hindrance can influence substrate approach, control selectivity, and prevent catalyst deactivation pathways such as dimerization.

The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn affects the electron density at the metal center and its catalytic activity. For instance, more basic pyridine ligands can enhance the catalytic effectiveness of Pd(II) complexes in certain reactions. nih.gov The interplay between these steric and electronic factors is fundamental to the design of catalysts with desired performance characteristics.

Synthesis of Metal Complexes with Catalytic Activity

Complexes of this compound and related pyridine-containing ligands with various transition metals have demonstrated catalytic activity in a range of important organic reactions. These include:

C-C Bond Formation: Palladium(II) complexes featuring pyridine ligands have been effectively used as catalysts in Suzuki-Miyaura coupling reactions. nih.gov These reactions are fundamental for the creation of carbon-carbon bonds, a cornerstone of organic synthesis.

C-O Bond Formation: The synthesis of metal carbonyl complexes with pyridine-based ligands has been explored, which can be relevant for carbonylation reactions, a type of C-O bond formation. charlotte.edu

Cycloaddition: Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the synthesis of pyridine rings from nitriles and alkynes. rsc.org While not directly using this compound as a starting material, this highlights the importance of metal-pyridine interactions in constructing complex cyclic systems.

The synthesis of these metal complexes often involves straightforward coordination of the pyridine ligand to a metal salt or precursor. The resulting complexes can then be isolated and characterized before their use in catalysis. For example, novel pyridine pendant-armed macrocycles have been synthesized and complexed with transition metals like Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. nih.gov

Impact of Ligand Structure on Catalytic Performance

The structure of the pyridine ligand, including the nature of the substituents on the pyridine ring, has a profound impact on the performance of the resulting catalyst.

The steric bulk of the substituent at the 2-position, such as the cyclohexylmethyl group, can significantly influence the selectivity of a catalytic reaction. By controlling the access of substrates to the metal center, it can favor the formation of a specific product isomer. For example, in Suzuki-Miyaura coupling, while a clear correlation between ligand basicity and catalytic activity was not always apparent, some differences in GC yields were noted depending on the ring substituent. nih.gov